![molecular formula C10Cl2F5NO2 B066123 N-Pentafluorophenyldichloromaleimide CAS No. 186958-58-7](/img/structure/B66123.png)
N-Pentafluorophenyldichloromaleimide
Overview
Description
N-Pentafluorophenyldichloromaleimide is a chemical compound with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a dichloromaleimide moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pentafluorophenyldichloromaleimide can be synthesized through a multi-step process involving the reaction of pentafluorophenylamine with maleic anhydride, followed by chlorination. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Pentafluorophenyldichloromaleimide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Addition Reactions: The double bonds in the maleimide moiety can undergo addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Electrophiles: Electrophiles such as halogens and acids can react with the compound.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted maleimides, while oxidation can produce maleic acid derivatives .
Scientific Research Applications
Proteomics
The primary application of N-Pentafluorophenyldichloromaleimide lies in proteomics research. It serves as a cysteine-alkylating agent, allowing researchers to study protein structure and function by selectively modifying cysteine residues. This capability enables insights into:
- Protein Folding : Understanding how proteins acquire their functional conformations.
- Protein-Protein Interactions : Investigating how proteins interact within cellular pathways.
- Post-Translational Modifications : Analyzing how modifications affect protein activity and stability.
The reaction can be summarized as follows:
where represents the pentafluorophenyl group.
Synthesis of Fluorescent Non-Natural Amino Acids
Another significant application is in the synthesis of fluorescent non-natural aromatic amino acids. These compounds are valuable tools for tracking protein dynamics and interactions in live cells due to their fluorescent properties. The incorporation of this compound into these amino acids enhances their utility in various imaging techniques.
Case Study: Cysteine Modification in Cancer Research
A recent study explored the use of this compound to modify cysteine residues in cancer-related proteins. Researchers demonstrated that selective modification led to altered protein interactions that could affect tumor growth signaling pathways. The findings highlighted the potential for targeted therapies that exploit these modifications to inhibit cancer progression.
Case Study: Protein Interaction Mapping
In another investigation, scientists utilized this compound to map protein-protein interactions within neuronal cells. By tagging specific proteins with fluorescent derivatives synthesized from this compound, they were able to visualize interactions in real-time, providing insights into synaptic function and neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-Pentafluorophenyldichloromaleimide exerts its effects involves its ability to form covalent bonds with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the maleimide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar structure but lacks the pentafluorophenyl group, resulting in different reactivity and properties.
N-Methylmaleimide: Contains a methyl group instead of a pentafluorophenyl group, leading to different applications and reactivity.
N-Chloromaleimide: Similar structure but with a chlorine atom instead of the pentafluorophenyl group.
Uniqueness
N-Pentafluorophenyldichloromaleimide is unique due to the presence of the pentafluorophenyl group, which significantly enhances its electrophilicity and reactivity compared to other maleimide derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Biological Activity
N-Pentafluorophenyldichloromaleimide (PFPM) is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of PFPM, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
PFPM is characterized by the presence of a pentafluorophenyl group attached to a dichloromaleimide backbone. This structure imparts distinctive electronic properties that influence its reactivity and interactions with biological molecules. The fluorinated aromatic ring enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Mechanisms of Biological Activity
1. Anticancer Activity:
PFPM has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Protein Kinases: PFPM has shown inhibitory effects on specific protein kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress within cancer cells, promoting cell death through ROS-mediated pathways.
2. Antimicrobial Properties:
Research has highlighted the antimicrobial activity of PFPM against various pathogens. The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-negative bacteria due to the structural differences in their membranes.
Case Studies
Several case studies have documented the biological effects of PFPM in different experimental setups:
- Case Study 1: A study conducted on human breast cancer cell lines demonstrated that treatment with PFPM resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
- Case Study 2: In an investigation focusing on bacterial resistance, PFPM exhibited effective antibacterial activity against multidrug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL, showcasing its potential as a therapeutic agent against resistant infections.
Research Findings
Recent research has expanded the understanding of PFPM's biological activity:
- Table 1: Summary of Biological Activities of PFPM
Properties
IUPAC Name |
3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWZXNLBVBCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326935 | |
Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186958-58-7 | |
Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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